![molecular formula C16H14ClN3O5S B2815324 5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034528-06-6](/img/structure/B2815324.png)
5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can involve various chemical reactions and processes .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can involve various experimental techniques and theoretical calculations .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, and other physical and chemical characteristics .科学的研究の応用
Heterocyclic Compound Synthesis
Research in heterocyclic chemistry often focuses on the synthesis of complex molecules for various applications, including the development of pharmaceuticals, agrochemicals, and materials science. For example, studies on the synthesis of pyridyl polyheterocyclic compounds, such as those by Guo-qiang Hu, Sheng Li, and Wen-long Huang (2006), explore methods for creating compounds with potential antibacterial properties. This research is crucial for developing new drugs and understanding molecular interactions with biological targets Hu, Li, & Huang, 2006.
Biological Activity Prediction
Another application area is the prediction and evaluation of biological activity for synthesized compounds. Studies like those conducted by Y. Kharchenko, O. S. Detistov, and V. Orlov (2008) on oxadiazole derivatives illustrate the potential for designing molecules with specific biological activities. These activities can range from antimicrobial to antitumor effects, guided by the structure-activity relationship analysis Kharchenko, Detistov, & Orlov, 2008.
Antioxidant Activity
The antioxidant potential of heterocyclic compounds is also a significant research area. For instance, the work by I. Tumosienė et al. (2019) on chloro-2-hydroxyphenyl derivatives highlights the synthesis of molecules with potent antioxidant activities, which could be beneficial in combating oxidative stress-related diseases Tumosienė et al., 2019.
Molecular Docking and Drug Design
Furthermore, the design and synthesis of molecules for targeted drug action involve computational methods like molecular docking. Research by A. Fathima et al. (2021) on benzoxazole derivatives for antimicrobial and antitubercular activities showcases the integration of synthetic chemistry and computational biology to identify and optimize potential drug candidates Fathima et al., 2021.
作用機序
Safety and Hazards
特性
IUPAC Name |
5-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5S/c17-12-8-18-5-3-14(12)24-10-4-6-20(9-10)26(22,23)11-1-2-15-13(7-11)19-16(21)25-15/h1-3,5,7-8,10H,4,6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQDMZUQDJNTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2815244.png)
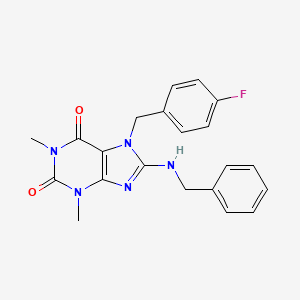
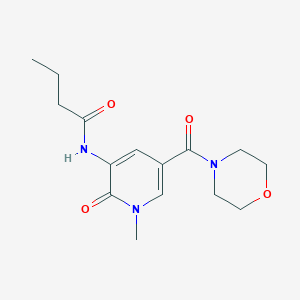
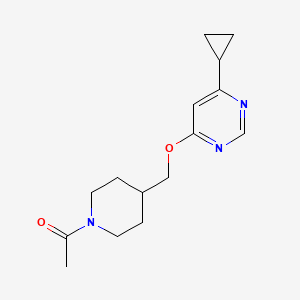
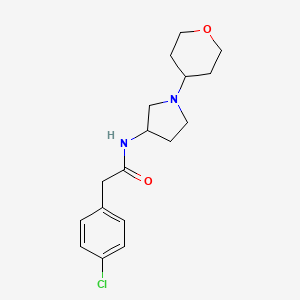
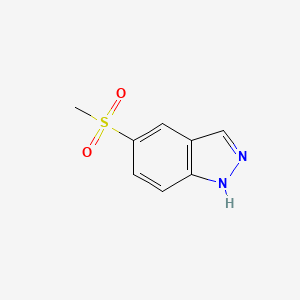
![6-(2,4-Dichlorophenyl)-4-imino-3-phenyl-1,3,4,7-tetrahydropyrimido[5,4-d]pyrimidine-2,8-dione](/img/structure/B2815252.png)
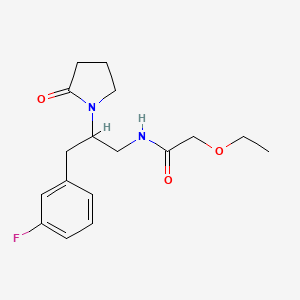
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![4-(tert-butyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2815261.png)
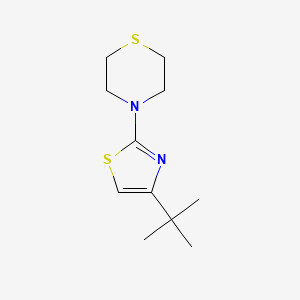
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]prop-2-enamide](/img/structure/B2815263.png)
![3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)propanamide](/img/structure/B2815264.png)